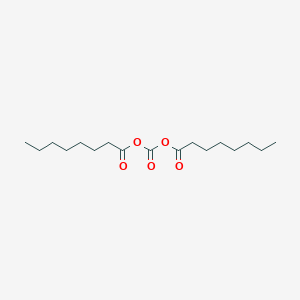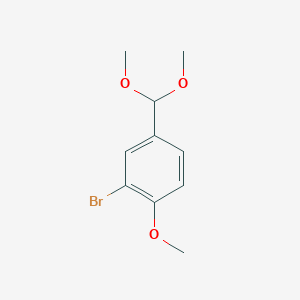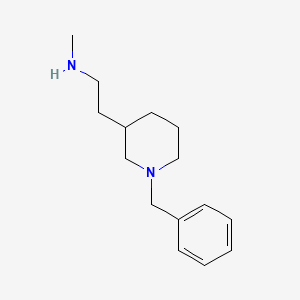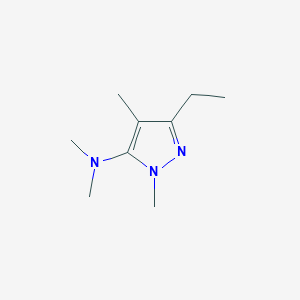
3-Ethyl-N,N,1,4-tetramethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes an ethyl group and multiple methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Similar in structure but with fewer methyl groups.
1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Another similar compound with a different substitution pattern.
1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Differing in the position and number of substituents.
Uniqueness
The presence of multiple methyl groups and an ethyl group can affect the compound’s steric and electronic properties, making it distinct from other pyrazole derivatives .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
5-ethyl-N,N,2,4-tetramethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-6-8-7(2)9(11(3)4)12(5)10-8/h6H2,1-5H3 |
Clave InChI |
NNJAHZBFBOQDSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


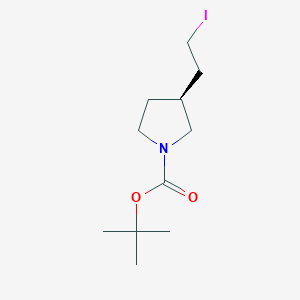

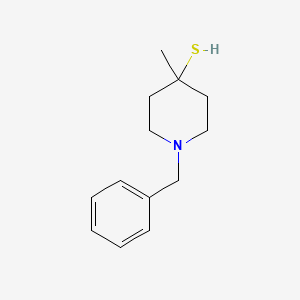
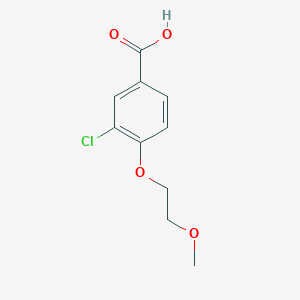

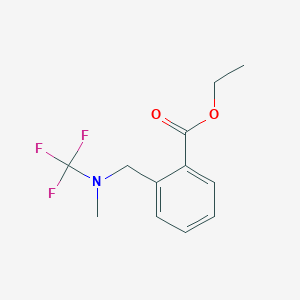
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
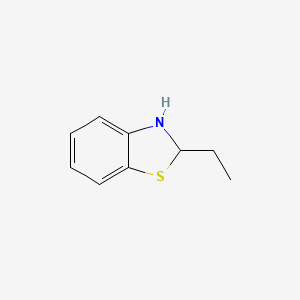
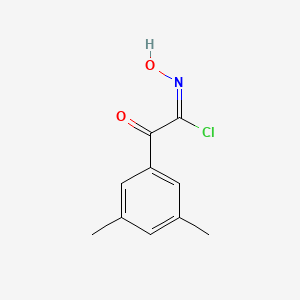
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
